二甲基氨基丙醇-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

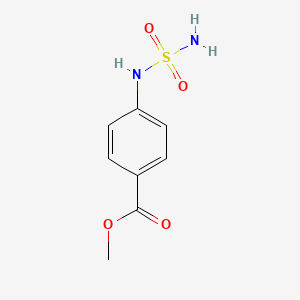

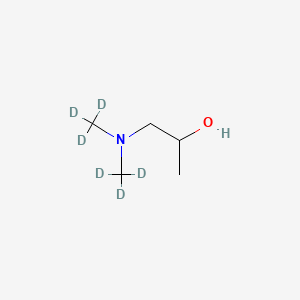

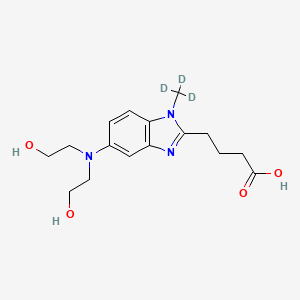

Dimepranol-d6 is a deuterated compound where the hydrogen atoms are replaced by deuterium. It is a derivative of dimethylaminopropanol and is used primarily in research settings. The molecular formula of Dimepranol-d6 is C5H7D6NO, and it has a molecular weight of 109.2 .

科学研究应用

Dimepranol-d6 is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Proteomics Research: Used as a biochemical tool to study protein structures and functions.

Neurology Research: Utilized in the study of neurological conditions and the development of related treatments.

Analytical Standards: Employed as a reference material in various analytical techniques to ensure accuracy and reliability.

作用机制

Target of Action

Dimepranol-d6, also known as inosine acedoben dimepranol, isoprinosine, or methisoprinol , is an antiviral drug that primarily targets the host’s immune system . It enhances T-cell lymphocyte proliferation and the activity of natural killer cells .

Mode of Action

Dimepranol-d6 acts as an immunostimulant, an analog of thymus hormones . It modulates the immune system by enhancing T-cell lymphocyte proliferation and the activity of natural killer cells, increasing levels of pro-inflammatory cytokines, and thereby restoring deficient responses in immunosuppressed patients . It can also affect viral RNA levels and hence inhibit the growth of several viruses .

Biochemical Pathways

It is known to impact the host’s immune system, particularly the cell-mediated immune processes to viral infections . It stimulates the immune system, leading to enhanced T-cell lymphocyte proliferation and natural killer cell activity, and increased levels of pro-inflammatory cytokines .

Pharmacokinetics

It is known that inosine pranobex, a related compound, is rapidly absorbed from the gastrointestinal tract . The route of elimination is via urine . More research is needed to fully understand the ADME properties of Dimepranol-d6.

Result of Action

The primary result of Dimepranol-d6’s action is the enhancement of the host’s immune response. This is achieved through the stimulation of T-cell lymphocyte proliferation, increased activity of natural killer cells, and elevated levels of pro-inflammatory cytokines . These effects help restore deficient responses in immunosuppressed patients and inhibit the growth of several viruses .

生化分析

Biochemical Properties

It is known that Dimepranol-d6 interacts with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

It is known that Dimepranol-d6, under the name Inosine Pranobex, has been proven to positively impact the host’s immune system, by enhancing T-cell lymphocyte proliferation and activity of natural killer cells, increasing levels of pro-inflammatory cytokines, and thereby restoring deficient responses in immunosuppressed patients .

Molecular Mechanism

It is known that Dimepranol-d6, under the name Inosine Pranobex, can affect viral RNA levels and hence inhibit growth of several viruses .

Temporal Effects in Laboratory Settings

准备方法

The preparation of Dimepranol-d6 involves the deuteration of Dimepranol. This process typically uses deuterated solvents and requires a controlled laboratory environment to ensure safety and precision . The reaction conditions must be carefully managed to achieve the desired level of deuteration. Industrial production methods for Dimepranol-d6 are not widely documented, but the synthesis process generally involves similar principles as those used in laboratory settings.

化学反应分析

Dimepranol-d6 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

Dimepranol-d6 is similar to other deuterated compounds and dimethylaminopropanol derivatives. Some similar compounds include:

Dimethylaminoisopropanol: A non-deuterated version of Dimepranol-d6, used as a building block in organic synthesis.

Inosine Pranobex: A compound that includes dimethylaminopropanol as a component and is used for its immunomodulatory and antiviral properties.

Dimepranol-d6 is unique due to its deuterium content, which can alter its chemical and biological properties compared to its non-deuterated counterparts .

属性

IUPAC Name |

1-[bis(trideuteriomethyl)amino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXUNZWLEYGQAH-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

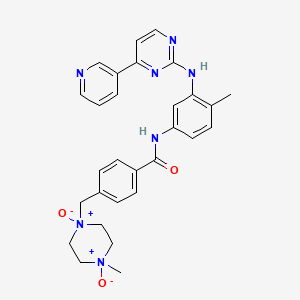

![3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one](/img/structure/B589657.png)

![[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B589666.png)

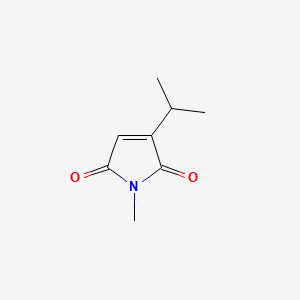

![3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B589671.png)